molecular formula C7H12N2O B12083268 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 92075-17-7

2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-

Cat. No.: B12083268
CAS No.: 92075-17-7
M. Wt: 140.18 g/mol
InChI Key: YLCYXQVKVQEOKC-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is a heterocyclic organic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a carbonyl group and a tert-butyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole. This reaction yields 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines, which can be further converted into various derivatives such as amides, sulfonamides, ureas, and thioureas .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic schemes that ensure high yields and purity. These methods may include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free conditions to minimize byproducts and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acyl or sulfonyl chlorides, triethylamine, and various catalysts such as Cu(OAc)2. Reaction conditions may vary depending on the desired product, but they often involve heating and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions include amides, sulfonamides, ureas, and thioureas.

Scientific Research Applications

2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The molecular targets and pathways involved in this process include the inhibition of specific enzymes and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- include:

  • 1H-Imidazol-2-one
  • 2H-Indazole
  • 1H-Pyrazole

Uniqueness

What sets 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- apart from these similar compounds is its unique structure, which includes a tert-butyl group attached to the nitrogen atom.

Properties

IUPAC Name

3-tert-butyl-1H-imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCYXQVKVQEOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394194
Record name 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92075-17-7
Record name 2H-Imidazol-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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